molecular formula C10H10O4 B1394033 3-(3-Methoxyphenyl)oxirane-2-carboxylic acid CAS No. 738532-03-1

3-(3-Methoxyphenyl)oxirane-2-carboxylic acid

Cat. No.: B1394033
CAS No.: 738532-03-1
M. Wt: 194.18 g/mol
InChI Key: PYLUKEGOOLJJDC-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)oxirane-2-carboxylic acid is an organic compound known for its versatile applications in scientific research. It is a carboxylic acid derivative of epoxide, characterized by the presence of a methoxy group attached to the phenyl ring and an oxirane ring fused to the carboxylic acid moiety. This compound is widely used in various fields, including chemistry, biology, medicine, and material science.

Preparation Methods

The synthesis of 3-(3-Methoxyphenyl)oxirane-2-carboxylic acid involves several synthetic routes and reaction conditions. One common method includes the epoxidation of 3-(3-methoxyphenyl)acrylic acid using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction typically proceeds at room temperature, yielding the desired oxirane derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-(3-Methoxyphenyl)oxirane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the oxirane ring to diols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, where nucleophiles such as amines or thiols open the ring to form substituted products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include diols, carboxylic acids, and substituted derivatives.

Scientific Research Applications

3-(3-Methoxyphenyl)oxirane-2-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: The compound is employed in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research has shown its potential in developing pharmaceutical agents with hypoglycemic activity, as demonstrated in studies on phenylalkyloxiranecarboxylic acid derivatives.

    Material Science: It is utilized in the synthesis of polymers with specific structural properties, which can be applied in creating advanced materials with unique characteristics.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)oxirane-2-carboxylic acid involves its interaction with molecular targets and pathways. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. These reactions can modulate biological pathways, such as enzyme inhibition or activation, and influence metabolic processes.

Comparison with Similar Compounds

3-(3-Methoxyphenyl)oxirane-2-carboxylic acid can be compared with other similar compounds, such as:

    3-(4-Methoxyphenyl)oxirane-2-carboxylic acid: This compound has a methoxy group at the para position of the phenyl ring, which may influence its reactivity and applications.

    2-Methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane:

The uniqueness of this compound lies in its specific substitution pattern and the resulting reactivity, making it a valuable tool in various scientific research fields.

Properties

IUPAC Name

3-(3-methoxyphenyl)oxirane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-13-7-4-2-3-6(5-7)8-9(14-8)10(11)12/h2-5,8-9H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLUKEGOOLJJDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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